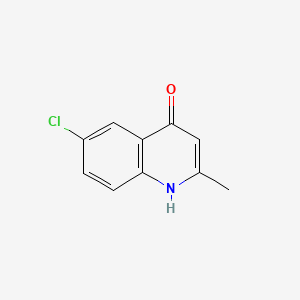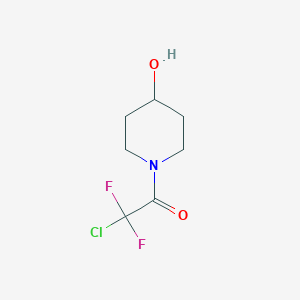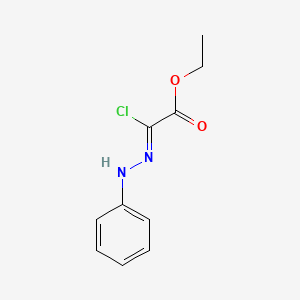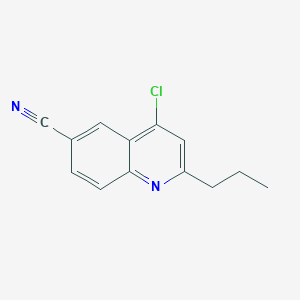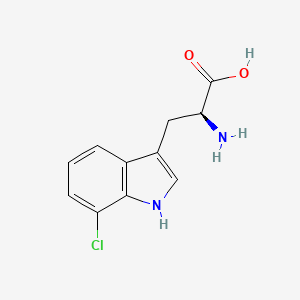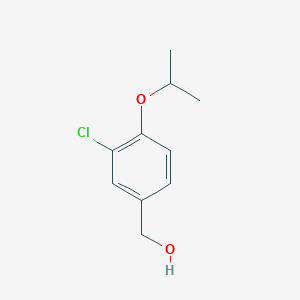
(3-Chloro-4-propan-2-yloxyphenyl)methanol
Übersicht
Beschreibung
“(3-Chloro-4-propan-2-yloxyphenyl)methanol”, also known as CPOM, is a versatile organic compound. It has a CAS Number of 678181-75-4 and a molecular weight of 200.66 . The IUPAC name for this compound is (3-chloro-4-isopropoxyphenyl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H13ClO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7,12H,6H2,1-2H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 200.66 . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
(3-Chloro-4-propan-2-yloxyphenyl)methanol is used in a variety of scientific research applications. It is used in the synthesis of various compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the study of biochemical and physiological effects, as well as in the study of enzyme inhibition and drug metabolism.
Wirkmechanismus
The mechanism of action of (3-Chloro-4-propan-2-yloxyphenyl)methanol is not fully understood. However, it is believed that this compound acts as a competitive inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, this compound may act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety and improve mood, as well as to reduce inflammation and improve cognitive function. Additionally, it has been shown to inhibit the growth of several types of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Chloro-4-propan-2-yloxyphenyl)methanol has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it has a low melting point, making it easy to handle. Additionally, it has a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds. On the other hand, this compound is also associated with some limitations. For example, it is toxic in high doses, and it can be difficult to control the concentration of the compound in experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on (3-Chloro-4-propan-2-yloxyphenyl)methanol. These include further studies on its mechanism of action and biochemical and physiological effects, as well as studies on the potential therapeutic applications of this compound. Additionally, further research could be conducted on the synthesis of this compound and the optimization of its concentration in lab experiments.
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-chloro-4-propan-2-yloxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVXSFWBBUOXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


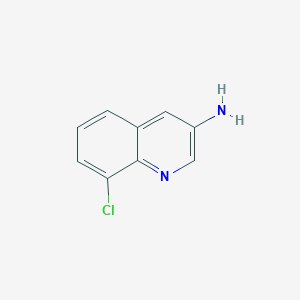

![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3024618.png)
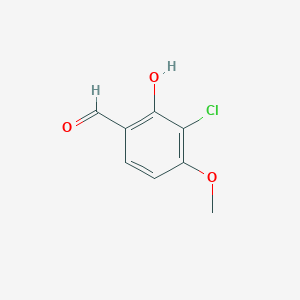
![(1S,4R)-1-(Chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3024620.png)
